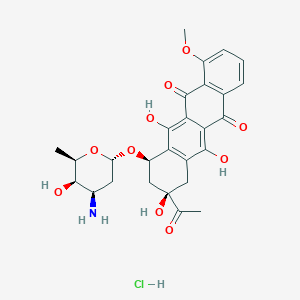

盐酸柔红霉素

描述

Daunorubicin hydrochloride is the hydrochloride salt of an anthracycline cytotoxic antibiotic produced by a strain of Streptomyces coeruleorubidus . It is provided as a deep red sterile liquid in vials for intravenous administration only . It has antimitotic and cytotoxic activity through a number of proposed mechanisms of action .

Synthesis Analysis

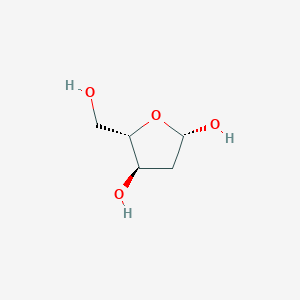

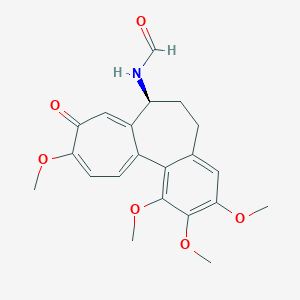

Modification of daunorubicin on its NH2 moiety is a well-established synthetic approach to obtain novel derivatives of this compound . Moreover, the daunosamine moiety of this antibiotic is considered to be the most sensitive part of a molecule in terms of biological response to chemical transformations . Upon addition of 3 equiv of hydrochloric acid in 130 μL of deuterium oxide, hydrolysis to daunorubicin-HCl was complete .

Molecular Structure Analysis

Daunorubicin hydrochloride has a molecular formula of C27H30ClNO10 . Its average mass is 563.981 Da and its monoisotopic mass is 563.155823 Da .

Chemical Reactions Analysis

Daunorubicin forms a stable complex with DNA and interferes with the nucleic acid synthesis . It is a cell-cycle nonspecific agent, but its cytotoxic effects are mostly marked in the S-phase .

Physical And Chemical Properties Analysis

Daunorubicin hydrochloride is a hygroscopic crystalline powder . The pH of a 5 mg/mL aqueous solution is 4 to 5 .

科学研究应用

Acute Myeloid Leukemia Treatment

Daunorubicin hydrochloride is extensively used in the treatment of acute myeloid leukemia (AML). It works by intercalating into DNA, thereby inhibiting the synthesis of RNA and DNA and inducing apoptosis in tumor cells . The pharmacokinetics of Daunorubicin are characterized by significant inter-individual variability, which is crucial for determining the optimal dose regimen for AML patients .

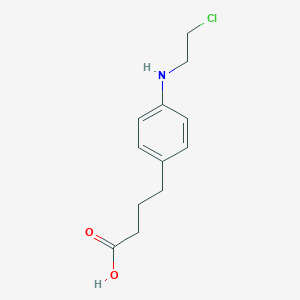

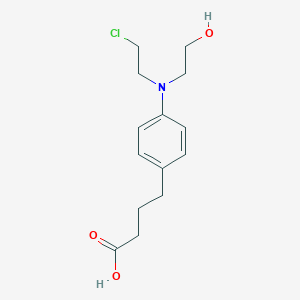

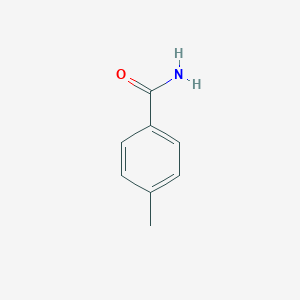

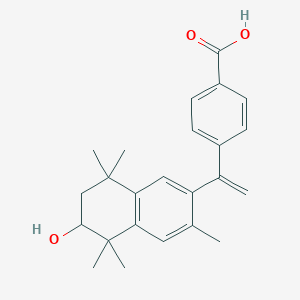

Synthesis of Antiproliferative Derivatives

Researchers have developed synthetic approaches to create Daunorubicin derivatives with antiproliferative properties. These derivatives, including phosphonate and bisphosphonate compounds, are synthesized using click chemistry and direct amidation methods. They exhibit cytotoxicity comparable to the parent compound, Daunorubicin .

Biophysical Interaction with Membranes

Daunorubicin’s biological activity is also associated with its interaction with cell membranes. Studies have shown that Daunorubicin can partition into lipid bilayers and affect membrane fluidity. This interaction is believed to play a role in the drug’s cytotoxic effects, as it alters the biophysical properties of the bilayers .

Topoisomerase II Inhibition

The compound has been shown to inhibit topoisomerase II activity. It stabilizes the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes. This mechanism contributes to its antimitotic and cytotoxic activity .

Casein-Based Nanoparticle Delivery

Innovative research has explored the encapsulation of Daunorubicin hydrochloride in casein nanoparticles using a nanospray-drying technique. This approach aims to improve the delivery of Daunorubicin in the treatment of acute lymphocytic leukemia, enhancing its efficacy and reducing side effects .

Photoprotection Studies

Daunorubicin hydrochloride is sensitive to photolytic degradation. Studies have investigated the protection of Daunorubicin solutions against photodegradation using sodium sulfite. This research is vital for ensuring the stability and efficacy of the drug during storage and use .

Chemical Modification for Reduced Cardiotoxicity

Due to the high cardiotoxicity associated with anthracycline antibiotics like Daunorubicin, there has been a global effort to chemically modify these compounds. The goal is to synthesize derivatives that retain anticancer efficacy while minimizing toxicity to healthy cells, particularly the heart .

Pharmacokinetic Profiling

Understanding the pharmacokinetic profiles of Daunorubicin and its active metabolite is essential for optimizing treatment regimens. Studies have assessed the joint pharmacokinetic profile to define an optimal population pharmacokinetic study design, which is crucial for personalized medicine approaches in cancer treatment .

作用机制

Target of Action

Daunorubicin hydrochloride primarily targets DNA and topoisomerase II . DNA is the genetic material of cells, carrying the instructions for the development, functioning, growth, and reproduction of cells. Topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA, playing a crucial role in DNA replication and transcription .

Mode of Action

Daunorubicin hydrochloride interacts with DNA by intercalation between base pairs . This process involves the insertion of daunorubicin molecules between the base pairs of the DNA helix, causing distortion of the DNA structure. Additionally, daunorubicin inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes . This results in the inhibition of DNA and RNA synthesis, thereby preventing the replication of cancer cells .

Biochemical Pathways

The intercalation of daunorubicin into DNA and its inhibition of topoisomerase II disrupts several biochemical pathways. This leads to the inhibition of DNA replication and RNA transcription , which are crucial for cell growth and division . The disruption of these pathways results in the induction of apoptosis , or programmed cell death .

Pharmacokinetics

Daunorubicin hydrochloride is metabolized in the liver and excreted through the bile duct and urinary system . Its elimination half-life is approximately 26.7 hours . The pharmacokinetics of daunorubicin can be influenced by genetic polymorphisms of genes involved in its transport and metabolism . These factors can contribute to the variability in treatment outcomes among patients.

Result of Action

The primary result of daunorubicin’s action is the induction of apoptosis in cancer cells . By inhibiting DNA and RNA synthesis, daunorubicin prevents the replication of cancer cells, leading to cell death. This slows or stops the growth of cancer cells in the body .

Action Environment

The action, efficacy, and stability of daunorubicin can be influenced by various environmental factors. These include the presence of other chemotherapy drugs (such as cytarabine), the type of tumor, and the degree of response . Additionally, the drug’s action can be affected by the patient’s genetic makeup, which can influence the drug’s metabolism and transport .

安全和危害

未来方向

属性

IUPAC Name |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10-,14-,16-,17-,22+,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGHGUXZJWAIAS-QQYBVWGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO10.HCl, C27H30ClNO10 | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0033382 | |

| Record name | Daunomycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Daunorubicin hydrochloride appears as orange-red powder. Thin red needles decomposing at 188-190 °C. An anti-cancer drug. | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Daunorubicin hydrochloride | |

CAS RN |

23541-50-6 | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Daunorubicin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23541-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daunorubicin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023541506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daunomycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Daunorubicin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD984I04LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

370 to 374 °F (decomposes) (NTP, 1992) | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

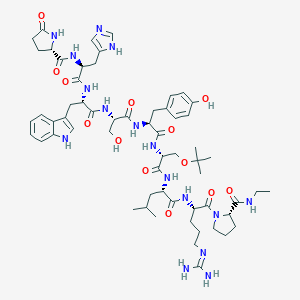

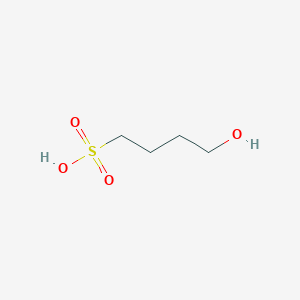

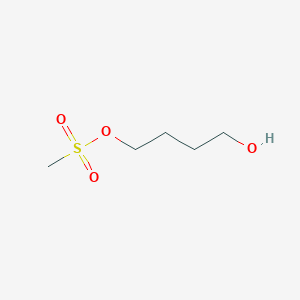

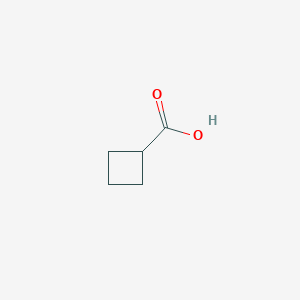

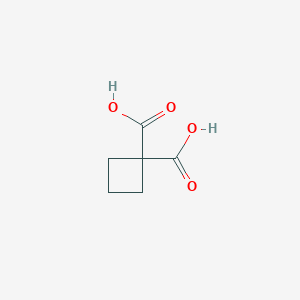

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193278.png)

![4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B193285.png)